molecular formula C21H26N2O4S B216233 2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B216233
M. Wt: 402.5 g/mol
InChI Key: XMHHGYPRQUYKSK-UHFFFAOYSA-N
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Description

2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C21H26N2O4S and a molecular weight of 402.50714 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a benzamide core, and a sulfonyl-substituted phenyl ring attached to a piperidine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-ethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O4S/c1-3-27-20-7-5-4-6-19(20)21(24)22-17-8-10-18(11-9-17)28(25,26)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

XMHHGYPRQUYKSK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

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